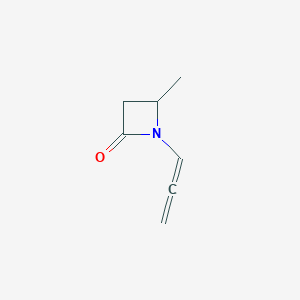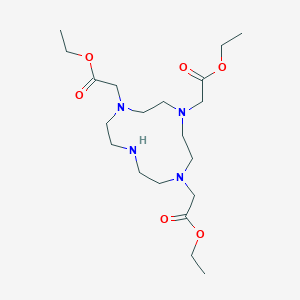
(R)-3-Aminopiperidine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-3-aminopiperidine dihydrochloride involves several key steps, starting from ethyl nipecotate. The process includes chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015). Another method involves the resolution with optically active cyclic phosphoric acids to achieve high purity and yield (Yujuan Sun et al., 2021).
Molecular Structure Analysis
The molecular structure of (R)-3-aminopiperidine dihydrochloride has been confirmed through various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information on the molecular weight, structural arrangement, and the presence of specific functional groups within the molecule.
Chemical Reactions and Properties
(R)-3-Aminopiperidine dihydrochloride participates in various chemical reactions, owing to the presence of the amino group, which can act as a nucleophile. It has been used in the asymmetric synthesis of enantioenriched 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, offering a route to valuable 3-aminopiperidine moieties with high yields and enantiomeric excesses (Titouan Royal et al., 2016).
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation : Royal et al. (2016) demonstrated that rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides produces enantioenriched 3-aminopiperidine derivatives with high yields and enantiomeric excesses up to 96%. This process is efficient and valuable for synthesizing 3-aminopiperidine derivatives (Royal et al., 2016).
Synthesis of 4-Aminopiperidine Derivatives : Rey-Rodriguez et al. (2018) found that Rhodium(II)-catalyzed C(sp3)-H amination of enamides efficiently produces new 4-aminopiperidine derivatives. This method offers excellent stereocontrol, making it valuable for medicinal chemistry applications (Rey-Rodriguez et al., 2018).
Electrolytic Reduction for Primary Amines : Krishnan et al. (1978) presented a simple electrolytic reduction method to prepare 3-aminomethylpyridine dihydrochloride, potentially useful for the preparation of primary amines (Krishnan et al., 1978).
Resolution of 3-Aminopiperidine : Sakurai et al. (2012) successfully used dielectrically controlled resolution (DCR) to resolve 3-aminopiperidine, a key intermediate for the DPP-4 inhibitor, into both stereoisomers (R)-1 and (S)-1 as a less-soluble diastereomeric salt with (S)-2 (Sakurai et al., 2012).
Optical Activity and Ring Expansion : Cochi et al. (2012) achieved the efficient synthesis of 3-aminopiperidines using XtalFluor-E and tetrabutylammonium azide, demonstrating a wide range of biological activity. The product ratio depends on the substituents of the prolinol used (Cochi et al., 2012).
Synthesis from Ethyl Nipecotate : Jiang Jie-yin (2015) synthesized (R)-3-aminopiperidine dihydrochloride from ethyl nipecotate with a yield of 43.1%, using various chemical processes including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride (Jiang Jie-yin, 2015).
Resolution and Purity Enhancement : Sun et al. (2021) developed a method to resolve (R)-3-aminopiperidine from racemic 3-aminopiperidine, achieving 99.5% purity and 99.6% enantiomeric excess (Sun et al., 2021).
Eigenschaften
IUPAC Name |
(3R)-piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPNYXIOFZLNKW-ZJIMSODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583408 | |
| Record name | (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminopiperidine dihydrochloride | |
CAS RN |
334618-23-4 | |
| Record name | (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-piperidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the one-pot method for synthesizing Trelagliptin succinate, and how does (R)-3-Aminopiperidine dihydrochloride factor into this process?
A1: The one-pot method for synthesizing Trelagliptin succinate offers several benefits over traditional multi-step approaches. [] These include:
Q2: The synthesis of Linagliptin also benefits from a simplified approach. How does this relate to the production of high-purity Linagliptin?
A2: The synthesis of Linagliptin employs a similar one-pot strategy for preparing a key intermediate, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. [] This intermediate directly reacts with (R)-3-Aminopiperidine dihydrochloride to produce Linagliptin. This simplified process results in a purer Linagliptin solution, leading to a higher purity final product after processing. [] High purity is critical for pharmaceutical applications to ensure the drug's safety and efficacy.
Q3: Could you elaborate on the specific role of (R)-3-Aminopiperidine dihydrochloride in the synthesis of these pharmaceutical compounds?
A3: (R)-3-Aminopiperidine dihydrochloride often serves as a chiral building block in these syntheses. Its incorporation introduces the specific chirality required for the final drug molecule to interact effectively with its biological target. In the case of DPP-4 inhibitors like Linagliptin and Trelagliptin, the (R)-enantiomer exhibits higher selectivity and potency towards the enzyme compared to its (S)-counterpart. [] Therefore, using (R)-3-Aminopiperidine dihydrochloride as a starting material ensures the synthesis of the desired enantiomerically pure drug with optimal pharmacological properties.
Q4: What are the different synthetic routes explored for producing (R)-3-Aminopiperidine dihydrochloride, and how do they compare in terms of efficiency and environmental impact?
A4: One established method involves a multi-step synthesis starting from Ethyl nipecotate, utilizing chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to obtain the dihydrochloride salt. [] While this method provides the desired product, it involves multiple steps and potentially hazardous reagents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)



![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)


![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)

![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)


